Optical Rotation for Enantiopurity QC
The single L-enantiomer of the dansyl-valine core exhibits a specific optical rotation ([α]²⁰/D) of +18.0 to +21.0 deg (C=1, MeOH) . In direct contrast, the racemic DANSYL-DL-VALINE CYCLOHEXYLAMMONIUM salt (CAS 84540-67-0) has a net optical rotation of zero, making it fundamentally unsuitable as a reference standard for enantiomeric excess determination without prior separation . This quantitative difference provides an immediate, non-destructive QC metric.
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | +18.0 to +21.0 deg (C=1, MeOH) for the L-enantiomer core |
| Comparator Or Baseline | DANSYL-DL-VALINE CYCLOHEXYLAMMONIUM (CAS 84540-67-0): ~0 deg |
| Quantified Difference | Absolute difference of 18-21 deg |
| Conditions | Polarimetry, C=1 in methanol, 20°C |
Why This Matters
This enables direct use as a chiral standard, eliminating the need for time-consuming enantiomer separation steps required by the racemic comparator, thus saving hours of instrument time per QC batch.
